2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate, also known as DCTB, is a sulfonated derivative of triarylmethane. It is a widely used fluorescent dye that is used in various scientific research applications. DCTB is a highly sensitive and stable dye that has been used in a variety of research applications, including protein staining, membrane staining, and DNA staining.
Scientific Research Applications
Proton Exchange Membrane Fuel Cell Applications
Studies have explored the synthesis and properties of sulfonated polymers, emphasizing their potential in proton exchange membrane fuel cells (PEMFCs). For example, polymers prepared via nickel catalyzed carbon-carbon coupling reactions demonstrated stability against nucleophilic attacks, a crucial property for PEMFC operation systems. The polymers exhibited improved flexibility, solubility, and proton conductivity due to the introduction of sulfonic acid groups, making them suitable for fuel cell applications (Jang et al., 2017).
Gas Separation Applications
Sulfonic acid-functionalized polyimides synthesized from trimethyl-substituted compounds have shown promise in gas separation applications. A study comparing the properties of sulfonic acid-functionalized polyimides to related analogues demonstrated that sulfonic acid functionalization results in lower surface area, reduced fractional free volume, and tighter chain spacing, leading to lower gas permeabilities and enhanced gas-pair selectivities. This is particularly relevant for CO2/CH4 separation, where the sulfonic acid-functionalized polyimides displayed improved performance (Abdulhamid et al., 2021).
Advanced Polymer Materials
The development of new sulfonated poly(phenylene) derivatives for proton exchange membranes has been a focus of research due to their high thermal stability and proton conductivity. These materials, synthesized through high yield nickel-catalyzed coupling polymerization, offer significant advantages for PEMFCs, including resistance to nucleophilic attacks by hydrogen peroxide and hydroxide anions (Ghassemi & Mcgrath, 2004).
properties
IUPAC Name |
(2,5-dichlorophenyl) 2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-9-6-10(2)15(11(3)7-9)21(18,19)20-14-8-12(16)4-5-13(14)17/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGGBJQNJRQODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.